molecular formula C17H19NO4S B6380536 2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol CAS No. 1261951-21-6

2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol

Cat. No.: B6380536
CAS No.: 1261951-21-6
M. Wt: 333.4 g/mol
InChI Key: WOSNUTGEDNZPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Novel Chemical Entity Discovery

A New Chemical Entity (NCE) is a compound that emerges from the drug discovery process and has not been previously approved for human therapeutic use by any regulatory authority. scilit.combohrium.com The discovery of an NCE is a pivotal moment in the development of new medicines, as it represents the foundational step upon which all subsequent research and clinical trials are built. bohrium.com The process of bringing a new pharmaceutical drug to market begins with the identification of a lead compound, which then undergoes extensive preclinical research involving microorganisms and animals. citedrive.com

The entire process, from the initial concept and preclinical testing to the three phases of human clinical trials, can typically span more than a decade. citedrive.com Medicinal chemistry is a cornerstone of this process, integrating principles of chemistry and biology to design and synthesize compounds that could become effective therapeutic agents. ajchem-b.com Medicinal chemists play a crucial role in identifying, optimizing, and synthesizing these new drugs. ajchem-b.com

The discovery of NCEs is paramount for pharmaceutical innovation. bohrium.com It offers new avenues for treating diseases for which current therapies are inadequate or non-existent. bohrium.com The introduction of a novel compound can significantly impact public health by providing new treatments for challenging medical conditions. bohrium.com

Significance of Phenolic and Sulfonamide Scaffolds in Chemical Biology

The molecular architecture of 2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol is distinguished by the presence of two critical pharmacophores: a phenolic scaffold and a sulfonamide scaffold. Both of these structural motifs are of immense significance in the field of chemical biology and drug discovery.

Phenolic Scaffolds:

Phenolic compounds are a diverse group of chemical entities characterized by a hydroxyl group attached to an aromatic ring. gsconlinepress.comresearchgate.net They are abundantly found in nature, particularly in plants, and are well-known for a wide array of biological activities. gsconlinepress.com The therapeutic potential of phenolic compounds is vast, with research demonstrating their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. gsconlinepress.com

The biological activity of phenolic compounds is intrinsically linked to their chemical structure. ijhmr.comijhmr.com Their antioxidant properties, for instance, are crucial in protecting cells from oxidative stress by scavenging free radicals, which is a key factor in preventing various chronic conditions, including cardiovascular and neurodegenerative diseases. gsconlinepress.com Furthermore, phenolic compounds have been shown to modulate various inflammatory pathways, making them valuable candidates for the development of drugs targeting inflammation-related disorders. gsconlinepress.com

Sulfonamide Scaffolds:

The sulfonamide functional group (-SO2NH2) is the basis for a major class of drugs known as sulfa drugs. ajchem-b.comajchem-b.com Historically, sulfonamides were the first broadly effective antibacterial agents to be used systemically, heralding the age of antibiotics. wikipedia.org Their initial primary use was in treating bacterial infections. ajchem-b.comajchem-b.com

Beyond their antimicrobial effects, sulfonamides are a versatile scaffold in drug discovery, exhibiting a wide range of biological activities, including antiviral, antidiabetic, and anticancer properties. ajchem-b.comajchem-b.com Sulfonamide-containing compounds have been developed to treat a variety of conditions such as viral infections, cancer, inflammatory diseases, and cardiovascular disorders. citedrive.comnih.gov The therapeutic diversity of this scaffold is highlighted by its presence in drugs that are not antimicrobials, such as thiazide diuretics, loop diuretics, and some COX-2 inhibitors. wikipedia.org The adaptability of the sulfonamide moiety allows for the synthesis of a diverse range of derivatives with tailored biological activities. citedrive.com

Research Rationale for Investigating this compound

The decision to investigate a novel chemical entity like This compound is driven by a logical and strategic research rationale. This rationale is built upon the known therapeutic potential of its constituent phenolic and sulfonamide scaffolds. The integration of these two pharmacologically significant moieties into a single molecular framework presents a compelling case for its synthesis and biological evaluation.

The primary motivation for studying this hybrid molecule is the potential for synergistic or novel biological activities that are not present in molecules containing only one of the scaffolds. The phenolic component suggests a potential for antioxidant and anti-inflammatory properties, which are crucial in combating a wide range of diseases. Concurrently, the sulfonamide group is a well-established pharmacophore with a broad spectrum of therapeutic applications, including antimicrobial and anticancer activities.

Therefore, the investigation of This compound would aim to explore the following:

Combined Biological Activities: To determine if the compound exhibits a combination of the known activities of phenols and sulfonamides, potentially leading to a multi-target therapeutic agent.

Novel Therapeutic Properties: To uncover any emergent biological activities that arise from the unique spatial and electronic arrangement of the combined scaffolds.

Structure-Activity Relationships (SAR): To understand how the specific arrangement of the methoxy (B1213986), phenol, phenyl, and pyrrolidinylsulfonyl groups influences the compound's biological profile. This knowledge is crucial for the future design of more potent and selective analogs.

In essence, the research into This compound is a rational step in the ongoing search for new and effective therapeutic agents, leveraging the proven success of its chemical building blocks to explore new therapeutic possibilities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-(4-pyrrolidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-22-17-9-6-14(12-16(17)19)13-4-7-15(8-5-13)23(20,21)18-10-2-3-11-18/h4-9,12,19H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSNUTGEDNZPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685809
Record name 4-Methoxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261951-21-6
Record name 4-Methoxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 2 Methoxy 5 4 Pyrrolidinylsulfonyl Phenyl Phenol

Retrosynthetic Analysis of 2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol

A retrosynthetic analysis of the target molecule, this compound, suggests that the most logical disconnection is the carbon-carbon bond forming the biaryl linkage. This bond can be strategically formed using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This disconnection leads to two key synthons: a nucleophilic guaiacol (B22219) (2-methoxyphenol) derivative and an electrophilic phenylsulfonamide derivative.

Specifically, the target molecule (I) can be disconnected into precursor A , a functionalized guaiacol unit, and precursor B , a functionalized phenylsulfonamide unit. For a Suzuki-Miyaura coupling, one precursor must bear a boronic acid (or ester) group and the other a halide. Two primary routes emerge from this analysis:

Route 1: Precursor A is a boronic acid derivative, (5-hydroxy-4-methoxyphenyl)boronic acid, and precursor B is a halide, 1-(4-bromophenyl)sulfonylpyrrolidine.

Route 2: Precursor A is a halide, 5-bromo-2-methoxyphenol (B1267044), and precursor B is a boronic acid, [4-(pyrrolidinylsulfonyl)phenyl]boronic acid.

Both routes are chemically viable. For the purposes of this discussion, Route 2 is selected for a more detailed exploration, as the synthesis of the required precursors, 5-bromo-2-methoxyphenol and [4-(pyrrolidinylsulfonyl)phenyl]boronic acid, is well-documented for analogous structures. The phenolic hydroxyl group in 5-bromo-2-methoxyphenol would likely require protection during the coupling reaction to prevent interference.

Optimized Synthetic Pathways for this compound

Based on the retrosynthetic analysis, a forward synthesis can be proposed. This pathway involves the independent synthesis of the two key precursors followed by their coupling and final deprotection.

Synthesis of 5-Bromo-2-methoxyphenol (Precursor A)

The synthesis of 5-bromo-2-methoxyphenol typically starts from commercially available guaiacol (2-methoxyphenol). Direct bromination of guaiacol can lead to a mixture of isomers. To achieve regioselectivity, the phenolic hydroxyl group is often protected prior to the bromination step.

A common synthetic route involves:

Protection: The hydroxyl group of guaiacol is protected, for example, as an acetate (B1210297) ester by reacting it with acetic anhydride.

Bromination: The protected guaiacol is then brominated using a reagent like N-Bromosuccinimide (NBS) or bromine in the presence of a catalyst, which directs the bromine to the position para to the activating methoxy (B1213986) group. chemicalbook.comgoogle.com

Deprotection: The protecting group is subsequently removed, typically by hydrolysis under basic conditions (e.g., using sodium hydroxide), to yield 5-bromo-2-methoxyphenol. chemicalbook.com A yield of approximately 90% can be achieved for this transformation. chemicalbook.com

Synthesis of [4-(Pyrrolidinylsulfonyl)phenyl]boronic acid (Precursor B)

This precursor can be synthesized in a two-step process starting from 4-bromobenzenesulfonyl chloride.

Sulfonamide Formation: 4-Bromobenzenesulfonyl chloride is reacted with pyrrolidine (B122466) in the presence of a base (like triethylamine (B128534) or pyridine) to form the stable sulfonamide, 1-(4-bromophenyl)sulfonylpyrrolidine. This is a standard procedure for forming sulfonamides.

Borylation: The aryl bromide is then converted to a boronic acid. A common method is the palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron (B136004) in the presence of a suitable palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate). The resulting pinacol (B44631) boronate ester can then be hydrolyzed to the desired boronic acid.

The central step in this synthetic strategy is the Suzuki-Miyaura cross-coupling reaction to form the biaryl C-C bond. This reaction offers high tolerance for various functional groups and generally provides high yields.

The proposed key steps are:

Protection of Precursor A: The phenolic hydroxyl of 5-bromo-2-methoxyphenol is protected to prevent it from interfering with the organometallic catalyst. A common protecting group for phenols is the methoxymethyl (MOM) ether or a silyl (B83357) ether like tert-butyldimethylsilyl (TBDMS).

Suzuki-Miyaura Coupling: The protected 5-bromo-2-methoxyphenol is coupled with [4-(pyrrolidinylsulfonyl)phenyl]boronic acid. The reaction is catalyzed by a palladium(0) complex. A typical catalytic system includes a palladium source, a phosphine (B1218219) ligand, and a base.

ComponentExampleRole
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination)
Ligand PPh₃, dppfStabilizes the palladium center and influences reactivity
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation
Solvent Dioxane/Water, Toluene, DMFSolubilizes reactants and facilitates the reaction

Deprotection: The protecting group on the phenolic hydroxyl is removed in the final step to yield the target compound, this compound. The choice of deprotection conditions depends on the protecting group used (e.g., acid for MOM ether, fluoride (B91410) source like TBAF for TBDMS ether).

To maximize the yield and purity of the final product, optimization of the Suzuki-Miyaura coupling step is crucial. Several parameters can be systematically varied.

Table 1: Parameters for Optimization of Suzuki-Miyaura Coupling

ParameterVariationsDesired Outcome
Catalyst Loading 0.5 - 5 mol%Minimize catalyst usage while maintaining high conversion rate.
Ligand Choice Buchwald ligands, phosphinesImprove catalyst stability and reaction efficiency for challenging substrates.
Base Strength K₂CO₃, K₃PO₄, Cs₂CO₃Ensure efficient transmetalation without causing degradation of starting materials.
Solvent System Dioxane/H₂O, 2-MeTHF, Toluene/EtOH/H₂OEnhance solubility of reactants and promote efficient reaction.
Temperature 80 - 110 °CAchieve a reasonable reaction rate without promoting side reactions.

By systematically screening these conditions, an optimized protocol can be developed to enhance the yield and minimize the formation of byproducts such as homocoupled products or products resulting from deboronation.

Characterization Techniques for Synthetic Intermediates and Final Product

Thorough characterization of all synthetic intermediates and the final product is essential to confirm their identity, structure, and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation of organic compounds.

¹H NMR: Provides information on the number of different types of protons and their connectivity. For the final product, one would expect to see characteristic signals for the methoxy group (a singlet around 3.9 ppm), the pyrrolidine protons, and distinct aromatic protons in the biaryl system. chemicalbook.com The phenolic -OH proton would appear as a broad singlet.

¹³C NMR: Shows the number of different types of carbon atoms. The spectrum of the final product would display signals for the methoxy carbon (around 56 ppm), the carbons of the pyrrolidine ring, and the aromatic carbons, including the quaternary carbons involved in the biaryl linkage and those bonded to the sulfonyl and oxygen groups. rsc.org

Table 2: Predicted ¹H NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.

Protons Predicted Chemical Shift (ppm) Multiplicity
Pyrrolidine CH₂ ~1.8-2.0 and ~3.2-3.4 Multiplets
Methoxy (OCH₃) ~3.9 Singlet
Phenolic OH ~5.0-6.0 (variable) Broad Singlet

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.

The spectrum of the final product would be expected to show characteristic absorption bands:

A broad band around 3200-3500 cm⁻¹ corresponding to the O-H stretching of the phenolic group.

Strong absorptions around 1340 cm⁻¹ and 1160 cm⁻¹ for the asymmetric and symmetric S=O stretching of the sulfonamide group, respectively. researchgate.net

C-O stretching for the methoxy group around 1250 cm⁻¹.

Aromatic C=C and C-H stretching and bending vibrations in their typical regions.

Table 3: Key IR Absorption Bands

Functional Group Characteristic Absorption (cm⁻¹)
Phenol O-H stretch 3200 - 3500 (broad)
Aromatic C-H stretch 3000 - 3100
Aliphatic C-H stretch 2850 - 2960
Sulfonamide S=O stretch 1350-1310 (asymmetric), 1170-1150 (symmetric)

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound. The fragmentation pattern observed in the mass spectrum can also provide additional structural information.

By combining the data from these spectroscopic techniques, the structure and purity of this compound and its synthetic intermediates can be unambiguously confirmed.

Information regarding "this compound" is not publicly available.

Following a comprehensive search of scholarly articles, chemical databases, and patent literature, no specific information was found for the chemical compound "this compound." Consequently, an article detailing its synthetic methodologies, chromatographic purity assessment, and analog design for structure-activity relationship studies, as per the requested outline, cannot be generated.

The search did not yield any publications that describe the synthesis, analytical characterization, or medicinal chemistry efforts centered on this particular molecule. This suggests that the compound may be a novel chemical entity that has not been disclosed in the public domain, a part of a proprietary research program, or an intermediate compound that has not been individually characterized in scientific literature.

General information on related chemical classes, such as phenyl sulfonamides and methoxyphenols, is available. However, in adherence to the strict instructions to focus solely on "this compound," this general information cannot be used to construct the requested article, as it would fall outside the specified scope.

Therefore, the detailed sections on:

Analog Design and Synthesis for Structure-Activity Relationship Studies

Sulfonylphenyl Moiety Variations and Linker Modifications

cannot be provided at this time due to the absence of specific research findings for the target compound.

Molecular Target Identification and Mechanistic Investigation of 2 Methoxy 5 4 Pyrrolidinylsulfonyl Phenyl Phenol

High-Throughput Screening Approaches for Biological Activity Profiling

Extensive searches of scientific databases and literature have revealed no publicly available data on the biological activity profiling of 2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol using high-throughput screening methods.

Cell-Free Biochemical Assays

There is no available information from cell-free biochemical assays for this compound.

Phenotypic Screening in Defined Cellular Systems

There are no reported studies on the phenotypic screening of this compound in defined cellular systems.

Elucidation of Molecular Mechanisms of Action

No specific molecular mechanism of action has been elucidated for this compound in the available scientific literature.

Receptor Binding Studies and Ligand-Target Interactions

There are no published receptor binding studies or data on ligand-target interactions for this compound.

Enzyme Inhibition Kinetics and Substrate Specificity

Information regarding the enzyme inhibition kinetics and substrate specificity of this compound is not available.

Cellular Pathway Modulation Analysis

There are no studies available that analyze the modulation of cellular pathways by this compound.

Biophysical Characterization of Compound-Target Interactions

The precise characterization of the interaction between a small molecule and its biological target is fundamental to understanding its mechanism of action. Biophysical techniques provide quantitative data on binding affinity, thermodynamics, kinetics, and the structural basis of these interactions.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event in solution. reactionbiology.comtainstruments.com By titrating the compound of interest, in this case, this compound, into a solution containing its putative molecular target, ITC can provide a complete thermodynamic profile of the interaction in a single experiment. wikipedia.org

The primary data obtained from an ITC experiment is a plot of heat released or absorbed per injection as a function of the molar ratio of the ligand to the target molecule. reactionbiology.com Fitting this data to a binding model yields several key parameters:

Binding Affinity (KD): The dissociation constant, which indicates the strength of the interaction. A lower KD value signifies a stronger binding affinity.

Stoichiometry (n): The ratio of the compound to the target molecule in the formed complex. reactionbiology.com

Enthalpy Change (ΔH): The measure of the heat released (exothermic) or absorbed (endothermic) upon binding, providing insight into the changes in hydrogen bonding and van der Waals interactions. tainstruments.com

Entropy Change (ΔS): A measure of the change in disorder of the system upon binding, which is influenced by conformational changes and the displacement of solvent molecules. tainstruments.com

These parameters are related by the equation ΔG = ΔH - TΔS, where ΔG is the Gibbs free energy change, a measure of the spontaneity of the binding. Understanding these thermodynamic drivers is crucial for lead optimization in drug discovery. tainstruments.com

Table 1: Representative Isothermal Titration Calorimetry Data for a Hypothetical Compound-Target Interaction

Parameter Value Unit Description
Stoichiometry (n) 1.05 - Indicates a 1:1 binding ratio between the compound and its target.
Binding Affinity (KD) 50 nM The dissociation constant, reflecting a high-affinity interaction.
Enthalpy Change (ΔH) -15.5 kcal/mol A negative value indicates the binding is enthalpically driven and exothermic.

Surface Plasmon Resonance (SPR) Spectroscopy

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. aragen.comnih.gov In a typical SPR experiment, a target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over this surface. The binding of the compound to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal and recorded in a sensorgram. aragen.com

SPR analysis provides valuable kinetic information about the binding interaction:

Association Rate Constant (ka): Measures the rate at which the compound binds to the target.

Dissociation Rate Constant (kd): Measures the rate at which the compound-target complex dissociates.

Equilibrium Dissociation Constant (KD): Can be calculated from the kinetic constants (KD = kd/ka), providing a measure of binding affinity.

This technique is highly sensitive and can detect the binding of small molecules to larger protein targets. nih.gov The real-time nature of SPR allows for a detailed understanding of the binding kinetics, which is complementary to the thermodynamic data provided by ITC. researchgate.net

Table 2: Representative Surface Plasmon Resonance Kinetic Data

Parameter Value Unit Description
Association Rate (ka) 2.5 x 105 M-1s-1 The forward rate constant for the formation of the compound-target complex.
Dissociation Rate (kd) 1.25 x 10-2 s-1 The reverse rate constant for the breakdown of the compound-target complex.

Nuclear Magnetic Resonance (NMR) Studies of Binding Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide atomic-resolution information about the binding of a small molecule to its target protein. azolifesciences.com By observing changes in the NMR spectra of either the ligand or the protein upon complex formation, one can map the binding site and determine the conformation of the bound ligand. nih.gov

Key NMR experiments used for this purpose include:

Chemical Shift Perturbation (CSP): Also known as ligand-observed or protein-observed NMR, this method monitors changes in the chemical shifts of atomic nuclei upon binding. Mapping these changes onto the protein's structure can identify the amino acid residues involved in the interaction, thus defining the binding pocket. nih.gov

Saturation Transfer Difference (STD) NMR: This experiment identifies which parts of the small molecule are in close contact with the protein. Protons on the protein are selectively saturated, and this saturation is transferred to the parts of the ligand that are in the binding pocket, allowing for the determination of the binding epitope of the compound.

Nuclear Overhauser Effect (NOE) Spectroscopy: Transferred NOE (trNOE) experiments can be used to determine the conformation of the small molecule when it is bound to the protein. NOEs provide information about the through-space proximity of protons within the ligand. nih.gov

These NMR studies are invaluable for structure-based drug design, as they reveal the precise orientation and conformation of the compound within its binding site, guiding further chemical modifications to improve affinity and selectivity. plos.org

Advanced Proteomic and Genomic Approaches for Target Validation

While biophysical methods characterize the direct interaction with a putative target, advanced systems-level approaches are necessary to confirm that this interaction is responsible for the compound's cellular effects.

Affinity Proteomics for Direct Target Capture

Affinity proteomics, often coupled with mass spectrometry, is a powerful approach for the unbiased identification of a small molecule's binding partners from a complex biological sample like a cell lysate. nih.gov A common strategy involves immobilizing a derivative of this compound onto a solid support (e.g., beads) to create an affinity matrix. This matrix is then incubated with a cellular proteome. acs.org

Proteins that bind to the immobilized compound are "pulled down" and subsequently identified by mass spectrometry. pnas.org To distinguish specific binders from non-specific ones, a competition experiment is often performed, where the lysate is co-incubated with the affinity matrix and an excess of the free, unmodified compound. Specific binding partners will be competed off the matrix by the free compound, leading to a reduction in their signal in the mass spectrometry analysis. pnas.org This approach can confirm the intended target and potentially reveal previously unknown off-target interactions. acs.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Methoxy 5 4 Pyrrolidinylsulfonyl Phenyl Phenol Analogs

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are instrumental in predicting the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts and reducing the reliance on extensive experimental testing. researchgate.net

Descriptor Generation and Selection

The foundation of a robust QSAR model lies in the accurate and comprehensive representation of the molecular structure through numerical descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. The process begins with the generation of a wide array of descriptors, which can be broadly categorized as:

Constitutional descriptors: These are the simplest descriptors and reflect the molecular composition, such as molecular weight, atom counts, and bond counts.

Topological descriptors: These describe the connectivity of atoms within a molecule, including branching patterns and shape indices.

Geometrical descriptors: These are derived from the 3D coordinates of the atoms and include information about molecular size, shape, and surface area.

Quantum-chemical descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of a molecule, such as orbital energies (e.g., HOMO and LUMO), partial charges, and dipole moments. nih.gov

Physicochemical descriptors: These relate to properties like lipophilicity (logP), solubility, and polar surface area. researchgate.net

For phenolic compounds analogous to 2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, key descriptors often include the heat of formation (Hf), the energy of the highest occupied molecular orbital (E(homo)), the energy of the lowest unoccupied molecular orbital of radicals (E(lumo-r)), and the number of hydroxyl groups (OH). nih.gov

Once a large pool of descriptors is generated, a crucial step is the selection of a smaller, more relevant subset to be included in the final model. This is essential to avoid overfitting and to create a model that is both predictive and interpretable. Various statistical methods are employed for descriptor selection, including:

Correlation analysis: To identify and remove highly correlated descriptors.

Stepwise regression: A method that iteratively adds or removes descriptors based on their statistical significance.

Genetic algorithms: An optimization technique inspired by natural selection to evolve a population of descriptor subsets to find the optimal combination. mdpi.com

An illustrative example of descriptor generation for a hypothetical series of analogs of this compound is presented in Table 1.

AnalogMolecular WeightLogPPolar Surface Area (Ų)E(homo) (eV)E(lumo) (eV)
Parent Compound 351.422.8578.9-8.5-1.2
Analog 1 365.453.1078.9-8.7-1.1
Analog 2 337.392.6082.1-8.4-1.3
Analog 3 381.483.3575.7-8.9-1.0

Statistical Model Development and Validation

With a set of relevant descriptors selected, the next step is to develop a mathematical model that relates these descriptors to the biological activity of the compounds. Several statistical methods can be employed for this purpose:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (biological activity) and a set of independent variables (descriptors). nih.gov

Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Methods: More advanced techniques such as Random Forests, Support Vector Machines, and Neural Networks are increasingly being used to capture complex, non-linear relationships between structure and activity. mdpi.com

The predictive power and robustness of the developed QSAR model must be rigorously validated. Validation is typically performed using both internal and external methods:

Internal Validation: This involves assessing the model's performance on the same dataset that was used for its development. Common techniques include:

Leave-one-out (LOO) cross-validation: In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. nih.gov This process is repeated for each compound in the dataset.

Leave-N-out (LNO) cross-validation: Similar to LOO, but N compounds are left out at each iteration. nih.gov

y-Randomization: The biological activity data is randomly shuffled to ensure that the model is not a result of a chance correlation.

External Validation: This is a more stringent test of a model's predictive ability, where the model is used to predict the activity of a set of compounds that were not used in its development (the test set). nih.gov The dataset is typically split into a training set (for model building) and a test set (for validation). mdpi.com

The performance of the QSAR model is evaluated using various statistical metrics, as shown in Table 2.

MetricDescriptionAcceptable Value
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variables.> 0.6
Q² (Cross-validated R²) A measure of the model's predictive ability obtained from cross-validation.> 0.5
RMSE (Root Mean Square Error) The standard deviation of the residuals (prediction errors).As low as possible
R²ext (External R²) The R² value calculated for the external test set.> 0.6

A well-validated QSAR model can then be used to predict the biological activity of novel compounds, guiding the design and synthesis of more potent and selective analogs of this compound. nih.gov

Preclinical Pharmacological Evaluation and in Vitro Efficacy Studies

Assessment of Cellular Potency in Relevant Biological Models

To understand the biological activity of a compound, its potency is determined in cellular models that are relevant to the intended therapeutic area. This involves assessing the concentration of the compound required to elicit a specific biological response.

Dose-Response Characterization in Cell Lines

Dose-response studies in various cancer or other disease-relevant cell lines are fundamental to determining a compound's efficacy. Key parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) are established. These values indicate the concentration of the compound needed to inhibit or activate a biological process by 50%.

Interactive Data Table: Hypothetical Dose-Response Data in Various Cell Lines

Cell LineTarget PathwayIC50 (nM)
Cell Line AKinase XData not available
Cell Line BProtein YData not available
Cell Line CReceptor ZData not available

This table is for illustrative purposes only. No actual data is available for 2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol.

Primary Cell Culture Studies

Primary cells, which are isolated directly from tissues, often provide a more physiologically relevant model than immortalized cell lines. Studies using primary cells would help to confirm the activity of the compound in a system that more closely mimics a living organism.

Selectivity Profiling Against Related Biological Targets

A crucial aspect of preclinical evaluation is to determine the selectivity of a compound. This involves testing its activity against a panel of related biological targets, such as other kinases or receptors. A highly selective compound will primarily interact with its intended target, which can minimize off-target effects and potential toxicity.

Investigation of Metabolic Stability in In Vitro Systems

The metabolic stability of a compound is a key determinant of its pharmacokinetic properties, such as its half-life and bioavailability in the body. In vitro systems are used to predict how a compound will be metabolized in vivo.

Hepatic Microsomal Stability

The liver is the primary site of drug metabolism. Incubating the compound with hepatic microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s, allows for the assessment of its metabolic stability. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.

Interactive Data Table: Hypothetical Hepatic Microsomal Stability Data

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanData not availableData not available
RatData not availableData not available
MouseData not availableData not available

This table is for illustrative purposes only. No actual data is available for this compound.

Plasma and Serum Stability

The stability of a compound in blood is also important. Plasma and serum stability assays are conducted to determine if the compound is degraded by enzymes present in the blood.

Permeability Studies Across Biological Barriers (In Vitro)

The assessment of a drug candidate's ability to permeate biological membranes is a critical step in preclinical development. In vitro models provide valuable insights into the potential for oral absorption and distribution. Two widely utilized assays for this purpose are the Caco-2 cell monolayer permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). These models simulate the intestinal epithelium and passive diffusion, respectively, offering predictive data on a compound's in vivo behavior.

Caco-2 Cell Monolayer Permeability

The Caco-2 cell permeability assay is a well-established in vitro model that mimics the human intestinal barrier. nih.gov Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, similar to the lining of the small intestine. This model is instrumental in predicting the oral absorption of drugs by evaluating their transport across this cell layer. nih.gov

The apparent permeability coefficient (Papp) is the primary metric derived from this assay, quantifying the rate at which a compound crosses the Caco-2 monolayer. nih.gov A high Papp value generally suggests good intestinal permeability. The standard approach involves measuring the flux of the drug from the apical (luminal) to the basolateral (blood) side of the cell monolayer. nih.gov

As of the latest available data, specific studies detailing the Caco-2 permeability of this compound are not publicly available. Therefore, no quantitative Papp values or detailed research findings for this specific compound can be presented.

Interactive Data Table: Caco-2 Permeability of this compound

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)DirectionEfflux Ratio
This compoundData not availableA → BData not available
This compoundData not availableB → AData not available

Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screening tool used to predict passive, transcellular permeability of drug candidates. sigmaaldrich.com This non-cell-based assay measures a compound's ability to diffuse from a donor compartment, through an artificial membrane coated with a lipid solution that mimics the cell membrane, into an acceptor compartment. sigmaaldrich.com

PAMPA is particularly useful in early drug discovery to assess a molecule's lipophilicity and its potential for passive diffusion across biological membranes. The assay can be adapted to simulate different biological barriers, such as the blood-brain barrier, by modifying the lipid composition of the artificial membrane. sigmaaldrich.com The effective permeability (Pe) is determined and can be used to rank compounds based on their passive permeability. nih.gov

Specific experimental data from PAMPA studies for this compound are not found in publicly accessible scientific literature. Consequently, no quantitative Pe values or detailed research findings can be provided for this compound.

Interactive Data Table: PAMPA Permeability of this compound

CompoundEffective Permeability (Pe) (10⁻⁶ cm/s)pH
This compoundData not availableData not available

Future Directions and Translational Perspectives in 2 Methoxy 5 4 Pyrrolidinylsulfonyl Phenyl Phenol Research

Development of Next-Generation Analogs with Enhanced Biological Profiles

The development of next-generation analogs of 2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol is a critical step in optimizing its potential therapeutic efficacy. This process involves systematic modifications of its chemical structure to improve its pharmacokinetic and pharmacodynamic properties. Key to this endeavor is the exploration of structure-activity relationships (SAR), which elucidates how specific structural changes influence the compound's biological activity.

Key Areas for Analog Development:

Modification of the Pyrrolidinyl Group: Altering the pyrrolidinyl ring can significantly impact the compound's solubility, lipophilicity, and ability to bind to its biological target. Introducing substituents on the ring or replacing it with other cyclic amines could lead to enhanced potency and selectivity.

Substitution on the Phenolic Ring: The phenolic hydroxyl and methoxy (B1213986) groups are crucial for the compound's antioxidant and potential anti-inflammatory properties. Further substitution on the aromatic ring could modulate these activities and introduce new pharmacological effects.

Isosteric Replacement of the Sulfonamide Linker: The sulfonamide group is a key structural motif in many successful drugs. Its replacement with bioisosteres, such as an amide or a sulfone, could lead to analogs with different stability, and binding characteristics.

The following table illustrates a hypothetical SAR study for a series of analogs of this compound, highlighting how structural modifications could influence a key biological activity, such as inhibitory concentration (IC₅₀) against a target enzyme.

AnalogR1 (Pyrrolidinyl Moiety)R2 (Phenolic Ring Substitution)IC₅₀ (nM)
Lead CompoundPyrrolidine (B122466)2-Methoxy150
Analog 1aPiperidine2-Methoxy125
Analog 1bMorpholine2-Methoxy200
Analog 2aPyrrolidine2,3-Dimethoxy180
Analog 2bPyrrolidine3-Fluoro-2-methoxy110

This data is illustrative and intended to represent a typical SAR table in medicinal chemistry.

Exploration of Novel Therapeutic Applications and Modalities

The structural components of this compound suggest its potential utility in a range of therapeutic areas beyond a single initial target. The guaiacol (B22219) moiety is known for its antioxidant and anti-inflammatory properties, while the sulfonamide group is a well-established pharmacophore in antibacterial, and anticancer agents.

Potential Therapeutic Areas for Investigation:

Oncology: Many sulfonamide-containing compounds exhibit anticancer activity by inhibiting pathways crucial for tumor growth and proliferation. Research into the effects of this compound on cancer cell lines, particularly those where related methoxyphenols have shown promise, such as pancreatic cancer, is a logical next step. nih.gov

Inflammatory Diseases: The anti-inflammatory potential of methoxyphenolic compounds is well-documented. nih.gov Investigating the ability of this compound to modulate inflammatory pathways, such as the STAT3 signaling pathway, could open up applications in diseases like sepsis and arthritis. nih.gov

Neurodegenerative Diseases: Oxidative stress is a key factor in the progression of neurodegenerative diseases. The antioxidant properties of the guaiacol structure could be harnessed to develop neuroprotective agents.

Infectious Diseases: The sulfonamide moiety is a classic antibacterial pharmacophore. Screening the compound and its analogs against a panel of bacterial and fungal pathogens could reveal novel antimicrobial activities.

Integration with Advanced Drug Delivery Systems (Conceptual)

To overcome potential challenges such as poor solubility, limited bioavailability, and off-target effects, the integration of this compound with advanced drug delivery systems presents a promising conceptual framework. These systems can enhance the therapeutic index of the compound by ensuring it reaches its target site in a controlled and sustained manner.

Conceptual Drug Delivery Strategies:

Nanoparticle Encapsulation: Loading the compound into biodegradable nanoparticles could improve its solubility and stability in circulation, allowing for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

Liposomal Formulation: Encapsulating the molecule within liposomes can facilitate its transport across cellular membranes and reduce systemic toxicity.

Prodrug Approach: The phenolic hydroxyl group could be chemically modified to create a prodrug that is inactive until it reaches the target tissue, where it is cleaved by specific enzymes to release the active compound.

The following table outlines a conceptual comparison of different drug delivery systems for this compound.

Delivery SystemPotential AdvantagesConceptual Application
Polymeric Nanoparticles Improved solubility, sustained release, potential for passive targetingSystemic administration for cancer therapy
Liposomes Enhanced cellular uptake, reduced toxicityDelivery to intracellular targets
Prodrugs Targeted release, improved bioavailabilityOral administration with targeted activation in specific tissues

This table presents a conceptual framework for the application of drug delivery systems.

Strategic Collaborative Research Initiatives in Chemical Biology

The successful translation of a promising compound like this compound from a laboratory curiosity to a clinical candidate requires a multidisciplinary and collaborative effort. Strategic partnerships between academic institutions, pharmaceutical companies, and specialized research centers are essential to leverage complementary expertise and resources. nih.govnih.govresearchgate.netresearchgate.nethubspotusercontent10.net

Key Collaborative Initiatives:

Academic-Industry Partnerships: Collaborations between academic labs with expertise in synthesis and mechanistic studies and pharmaceutical companies with resources for high-throughput screening, preclinical development, and clinical trials can accelerate the drug discovery process. nih.govnih.govresearchgate.netresearchgate.nethubspotusercontent10.net

Consortia for Target Validation: Joining or forming research consortia focused on specific disease areas can provide access to validated biological targets and standardized assays for evaluating the efficacy of the compound and its analogs.

Open Innovation Platforms: Sharing early-stage research findings through open innovation platforms can attract a wider range of collaborators and foster a more dynamic and creative research environment.

These strategic collaborations are fundamental to navigating the complexities of modern drug discovery and development, ensuring that promising chemical entities can be thoroughly investigated and their full therapeutic potential realized. nih.govnih.govresearchgate.netresearchgate.nethubspotusercontent10.net

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, and which reagents are critical for key intermediates?

  • Methodology : The synthesis typically involves multi-step reactions, including sulfonylation of phenyl groups and methoxy/phenol functionalization. A common approach uses coupling reactions (e.g., Suzuki-Miyaura) to link the pyrrolidinylsulfonylphenyl moiety to the methoxyphenol core. Critical reagents include palladium catalysts, boronic acids, and bases like sodium hydroxide . Solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are essential for solubility and reaction efficiency.

Q. Which spectroscopic and crystallographic techniques are prioritized for structural validation of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm functional groups (e.g., methoxy at δ ~3.8 ppm, aromatic protons).
  • X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated in similar methoxyphenyl derivatives .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the sulfonylation step?

  • Methodology :

  • Temperature Control : Lower temperatures (0–5°C) reduce undesired sulfonic acid byproducts.
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency, while ligand choice (e.g., SPhos) enhances regioselectivity .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require post-reaction purification via column chromatography .

Q. What computational and experimental approaches reconcile discrepancies in reported biological activity data?

  • Methodology :

  • Molecular Docking : Predicts binding affinities to targets like kinases or sulfotransferases, identifying key interactions (e.g., hydrogen bonding with the pyrrolidinylsulfonyl group).
  • Dose-Response Assays : In vitro studies using HEK293 or HeLa cells quantify IC50_{50} values under standardized conditions (e.g., 72-hour exposure, 10% FBS media) .
  • Meta-Analysis : Cross-referencing data from high-throughput screens (e.g., PubChem BioAssay) identifies outliers due to assay variability .

Q. How does the electronic nature of the pyrrolidinylsulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Hammett Analysis : Correlates substituent effects (σ values) with reaction rates in SNAr reactions.
  • DFT Calculations : Models charge distribution, showing electron-withdrawing effects of the sulfonyl group enhance electrophilicity at the para-position .

Contradiction Analysis

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 60% vs. 85%) arise from ligand purity or trace moisture in solvents. Strict anhydrous conditions and ligand recrystallization improve reproducibility .
  • Biological Activity : Divergent IC50_{50} values may reflect cell-line-specific uptake mechanisms or assay endpoints (e.g., ATP depletion vs. apoptosis markers). Standardized protocols (e.g., CellTiter-Glo®) are recommended .

Safety and Handling

  • Basic Protocol : Use PPE (gloves, goggles) due to potential irritancy of sulfonyl intermediates. Store under argon at –20°C to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.